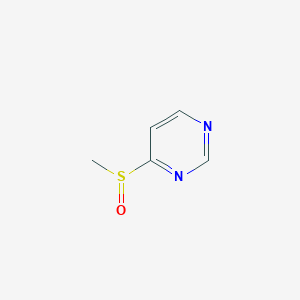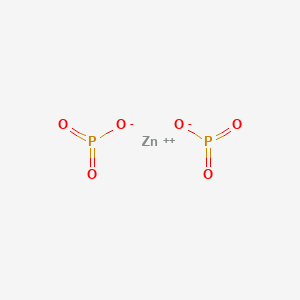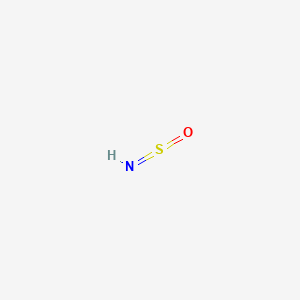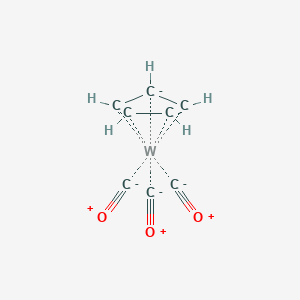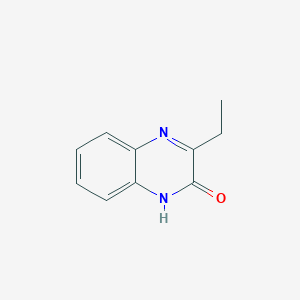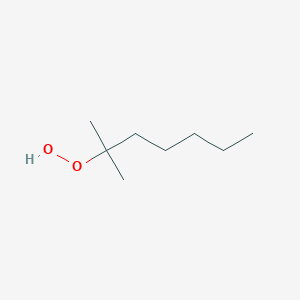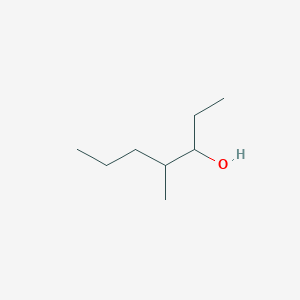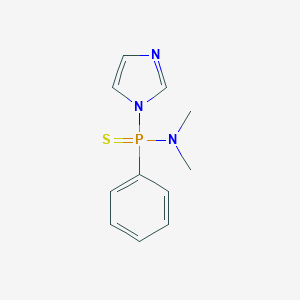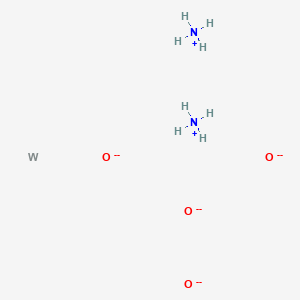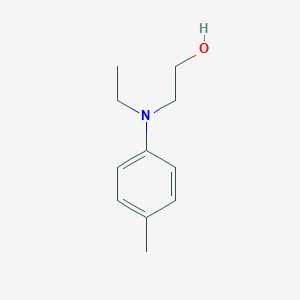
2-(N-Ethyl-p-toluidino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-Ethyl-p-toluidino)ethanol, also known as AET, is a chemical compound that has been extensively studied for its potential applications in scientific research. AET is a tertiary amine that is commonly used as a pH indicator, but it has also been found to have a variety of other properties that make it useful in research settings.
Wirkmechanismus
The mechanism of action of 2-(N-Ethyl-p-toluidino)ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. 2-(N-Ethyl-p-toluidino)ethanol has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapy.
Biochemische Und Physiologische Effekte
2-(N-Ethyl-p-toluidino)ethanol has been found to have a variety of biochemical and physiological effects, including the inhibition of protein kinase C and the activation of caspases. 2-(N-Ethyl-p-toluidino)ethanol has also been shown to induce the expression of certain genes involved in apoptosis and to increase the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(N-Ethyl-p-toluidino)ethanol in lab experiments is its high sensitivity and specificity, which allows for the detection of small changes in pH or protein-ligand interactions. However, 2-(N-Ethyl-p-toluidino)ethanol can be toxic at high concentrations and may interfere with other cellular processes, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(N-Ethyl-p-toluidino)ethanol, including the development of new fluorescent probes and pH-sensitive dyes, the investigation of its potential as a cancer therapy, and the exploration of its effects on other cellular processes. Additionally, further studies are needed to fully understand the mechanism of action of 2-(N-Ethyl-p-toluidino)ethanol and to identify any potential side effects or limitations of its use in research settings.
Wissenschaftliche Forschungsanwendungen
2-(N-Ethyl-p-toluidino)ethanol has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-ligand interactions, as a pH-sensitive dye for the measurement of intracellular pH, and as a potential therapeutic agent for the treatment of cancer.
Eigenschaften
CAS-Nummer |
13386-60-2 |
|---|---|
Produktname |
2-(N-Ethyl-p-toluidino)ethanol |
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2-(N-ethyl-4-methylanilino)ethanol |
InChI |
InChI=1S/C11H17NO/c1-3-12(8-9-13)11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
WULPPMCTKHSRAO-UHFFFAOYSA-N |
SMILES |
CCN(CCO)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCN(CCO)C1=CC=C(C=C1)C |
Andere CAS-Nummern |
13386-60-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

